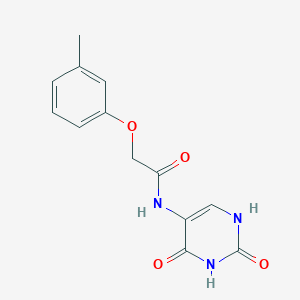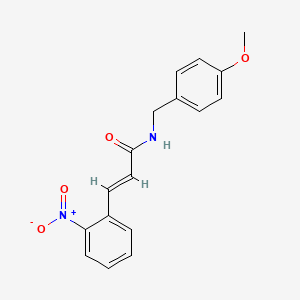
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-methylphenoxy)acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.
作用機序
The exact mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-methylphenoxy)acetamide is not yet fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the production of inflammatory mediators in the body, including prostaglandins and cytokines. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, this compound has been shown to have antitumor properties, which may make it a promising candidate for use in cancer treatment.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-methylphenoxy)acetamide in laboratory experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of different experiments. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results. In addition, its potential toxicity and side effects are not yet fully known, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-methylphenoxy)acetamide. One area of research could focus on further elucidating its mechanism of action, which could help to identify new potential applications for the compound. Another area of research could focus on developing new synthetic methods for producing this compound, which could make it more readily available for use in laboratory experiments. Additionally, further research could be conducted to determine the potential toxicity and side effects of this compound, which could help to inform its use in future experiments.
合成法
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-methylphenoxy)acetamide can be synthesized using a number of different methods, including the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 3-methylphenol in the presence of an acid catalyst. Other methods involve the reaction of 3-methylphenol with 2-chloroacetyl chloride followed by condensation with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine.
科学的研究の応用
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-3-2-4-9(5-8)20-7-11(17)15-10-6-14-13(19)16-12(10)18/h2-6H,7H2,1H3,(H,15,17)(H2,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFDPLGDZFJHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)


![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)

![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)


